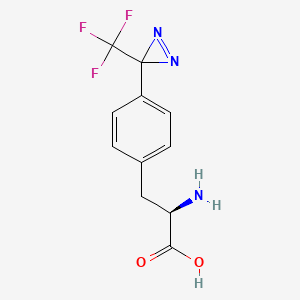

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

Vue d'ensemble

Description

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that contains a trifluoromethyl group and a diazirine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.

Coupling with Phenylalanine: The diazirine-containing intermediate is then coupled with phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers and large-scale chromatography systems to facilitate the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The diazirine ring can be reduced to form diaziridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce diaziridine derivatives.

Applications De Recherche Scientifique

Photoaffinity Labeling

One of the primary applications of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is as a photoaffinity labeling reagent . Upon exposure to ultraviolet (UV) light, the diazirine moiety generates a reactive carbene that can covalently bind to nearby biomolecules, enabling the study of protein-ligand interactions and protein-protein interactions .

Biological Investigations

This compound is utilized in biological research to investigate enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, making it particularly effective for studying complex molecular interactions .

Material Science

In material science, this compound is explored for developing advanced materials with unique properties. Its ability to form covalent bonds upon UV exposure allows for the creation of fluorinated polymers and other materials that exhibit enhanced performance characteristics .

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the binding dynamics between a specific enzyme and its substrate. The photoaffinity labeling allowed researchers to map interaction sites accurately, providing insights into enzymatic mechanisms crucial for drug design.

Case Study 2: Development of Fluorinated Polymers

In material science, researchers incorporated this compound into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials demonstrated superior performance in harsh environments compared to traditional polymers.

Mécanisme D'action

The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet (UV) light. This carbene can covalently bind to nearby molecules, making it a valuable tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, facilitating efficient photo-crosslinking.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)glycine: Similar structure but with a glycine backbone.

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)serine: Contains a serine backbone instead of alanine.

Uniqueness

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is unique due to its combination of the trifluoromethyl group and diazirine ring, which provides enhanced stability and reactivity. This makes it particularly useful for photoaffinity labeling and studying complex molecular interactions.

Activité Biologique

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that incorporates a trifluoromethyl group and a diazirine moiety. The unique structural features of this compound endow it with specific biological activities, particularly in the realm of chemical biology and pharmacology. This article reviews the biological activity of this compound, highlighting its applications in photoaffinity labeling, protein interaction studies, and potential therapeutic uses.

- Chemical Formula: C11H10F3N3O2

- Molecular Weight: 251.64 g/mol

- CAS Number: 1258874-29-1

- IUPAC Name: this compound

The incorporation of a diazirine group allows for photochemical activation, which can lead to the formation of highly reactive intermediates capable of covalently binding to biological targets upon exposure to UV light.

Diazirines are known for their ability to generate reactive carbenes upon photolysis. This property is exploited in photoaffinity labeling techniques, where the compound can selectively label proteins or other biomolecules in complex mixtures. The trifluoromethyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Photoaffinity Labeling

The primary application of this compound lies in its use as a photoaffinity probe. In studies, its ability to label proteins has been demonstrated effectively:

- Protein Interactions : The compound has been utilized to study protein-protein interactions by covalently tagging target proteins upon UV irradiation. This method allows researchers to map interaction networks within cells.

- Receptor-Ligand Binding : It can be employed to investigate receptor-ligand interactions, providing insights into binding affinities and mechanisms.

Case Studies

Several studies have highlighted the utility of diazirine-based compounds in biological research:

- Study on Membrane Proteins : A recent study demonstrated that using diazirine derivatives like this compound facilitated the identification of binding sites on integral membrane proteins, which are often challenging to study due to their hydrophobic nature .

- Therapeutic Applications : Research indicates potential therapeutic applications in targeting specific proteins involved in disease pathways. For instance, compounds with similar structures have shown promise in cancer therapy by selectively labeling and inhibiting oncogenic proteins .

Stability and Reactivity

The stability of diazirines under various conditions is crucial for their application:

| Condition | Stability (%) | Time (Days) |

|---|---|---|

| Ambient Light | 49% | 31 |

| Incandescent Light | 22.5% | 15 |

| Dark (Room Temperature) | >90% | 31 |

This table illustrates how the compound retains its reactivity under controlled conditions, making it suitable for experimental use.

Propriétés

IUPAC Name |

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914818 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95758-95-5 | |

| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.